Cas no 2740480-00-4 (Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate)

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and the production of optically active compounds. The tert-butyl carbamate (Boc) protecting group enhances stability, allowing selective deprotection under mild acidic conditions. The presence of both hydroxyl and Boc-protected amine functionalities provides versatility for further derivatization. This compound is particularly useful in peptidomimetics and bioactive molecule development. Its well-defined stereochemistry ensures reproducibility in synthetic routes, while its solid form facilitates handling and storage under standard laboratory conditions.
Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate structure
2740480-00-4 structure
商品名:Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate
CAS番号:2740480-00-4
MF:C14H21NO3
メガワット:251.321444272995
CID:6785347
PubChem ID:101216600

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate 化学的及び物理的性質

名前と識別子

    • F93648
    • 2740480-00-4
    • TERT-BUTYL (R)-(3-HYDROXY-2-PHENYLPROPYL)CARBAMATE
    • tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
    • Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate
    • インチ: 1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
    • InChIKey: GVWMKFBBAJMCBC-GFCCVEGCSA-N
    • ほほえんだ: O(C(NC[C@H](CO)C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 251.15214353g/mol
  • どういたいしつりょう: 251.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 58.6Ų

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P027Q1E-250mg
tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
2740480-00-4 97%
250mg
$507.00 2024-05-07
1PlusChem
1P027Q1E-500mg
tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
2740480-00-4 97%
500mg
$715.00 2024-05-07
Aaron
AR027Q9Q-500mg
tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
2740480-00-4 97%
500mg
$749.00 2025-02-13
Aaron
AR027Q9Q-100mg
tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
2740480-00-4 97%
100mg
$315.00 2025-02-13
1PlusChem
1P027Q1E-100mg
tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
2740480-00-4 97%
100mg
$303.00 2024-05-07
Aaron
AR027Q9Q-250mg
tert-butyl N-[(2R)-3-hydroxy-2-phenyl-propyl]carbamate
2740480-00-4 97%
250mg
$525.00 2025-02-13

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate 関連文献

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamateに関する追加情報

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate (CAS No. 2740480-00-4): A Comprehensive Overview

Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate (CAS No. 2740480-00-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-Boc-β-Phenylserine, is a protected amino acid derivative that plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique structural features and chirality make it an essential building block in the development of enantiomerically pure compounds, which are critical for optimizing the therapeutic efficacy and reducing side effects of pharmaceuticals.

The chemical structure of Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate consists of a tert-butyl carbamate group attached to the nitrogen atom of an (R)-configured 3-hydroxy-2-phenylpropyl moiety. The tert-butyl carbamate group serves as a protecting group for the amino functionality, allowing for selective chemical transformations and subsequent deprotection to yield the free amine. The presence of the phenyl ring and the hydroxyl group imparts additional functional versatility, enabling the compound to participate in a wide range of synthetic reactions.

Recent advancements in synthetic methodologies have significantly enhanced the accessibility and efficiency of producing Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate. For instance, asymmetric synthesis techniques, such as catalytic asymmetric hydrogenation and enantioselective organocatalysis, have been employed to achieve high enantiomeric excesses with excellent yields. These methods not only improve the economic viability of large-scale production but also align with green chemistry principles by minimizing waste and environmental impact.

In the context of pharmaceutical research, Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate has shown promise in the development of novel therapeutic agents. One notable application is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. These peptidomimetics have found applications in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.

Moreover, Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate has been utilized in the synthesis of prodrugs, which are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. Prodrugs offer several advantages over their active counterparts, including improved solubility, stability, and targeted delivery to specific tissues or organs. This approach has been particularly useful in enhancing the therapeutic index of drugs with poor pharmacokinetic properties.

The biological activity of compounds derived from Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate has been extensively studied in preclinical models. For example, derivatives of this compound have demonstrated potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, some derivatives have shown promising antiviral activity against a range of viral pathogens, making them potential candidates for antiviral therapies.

From a safety perspective, Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate is generally considered safe for use in laboratory settings when proper handling and storage protocols are followed. However, it is important to note that like any chemical compound, it should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and disposal procedures.

In conclusion, Tert-butyl (R)-(3-hydroxy-2-phenylpropyl)carbamate (CAS No. 2740480-00-4) is a versatile and valuable compound in medicinal chemistry and pharmaceutical research. Its unique structural features and chirality make it an essential building block for synthesizing bioactive molecules with diverse therapeutic applications. Ongoing research continues to explore new synthetic methods and biological applications, further solidifying its importance in the field.

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